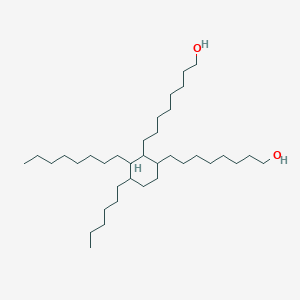
8,8'-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) is a complex organic compound characterized by its cyclohexane core substituted with hexyl and octyl groups, and two octan-1-ol moieties
Méthodes De Préparation
The synthesis of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) typically involves multi-step organic reactions. The initial step often includes the formation of the cyclohexane core, followed by the introduction of hexyl and octyl groups through alkylation reactions. The final step involves the attachment of octan-1-ol groups via esterification or etherification reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Applications De Recherche Scientifique
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in studies involving lipid metabolism and membrane dynamics due to its amphiphilic nature.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar compounds include other cyclohexane derivatives with different alkyl or hydroxyl substitutions. For example:
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine): This compound has amine groups instead of hydroxyl groups, which can significantly alter its chemical reactivity and biological interactions.
Cyclohexane-1,2-diol derivatives: These compounds have hydroxyl groups directly attached to the cyclohexane ring, which can influence their solubility and reactivity.
The uniqueness of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
178120-25-7 |
|---|---|
Formule moléculaire |
C36H72O2 |
Poids moléculaire |
537.0 g/mol |
Nom IUPAC |
8-[4-hexyl-2-(8-hydroxyoctyl)-3-octylcyclohexyl]octan-1-ol |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-15-21-27-35-33(25-19-8-6-4-2)29-30-34(26-20-14-10-12-17-23-31-37)36(35)28-22-16-11-13-18-24-32-38/h33-38H,3-32H2,1-2H3 |
Clé InChI |
YUKZUIGFGORAME-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(CCC(C1CCCCCCCCO)CCCCCCCCO)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)
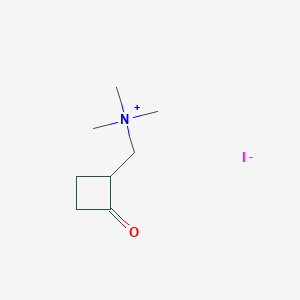
![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)
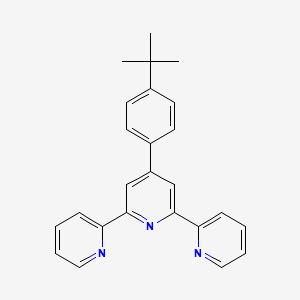
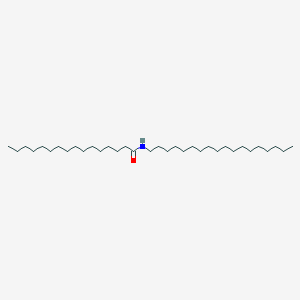

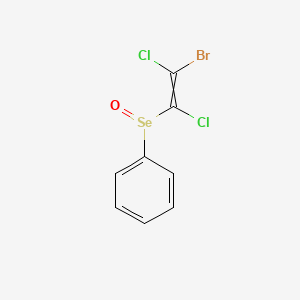
![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)

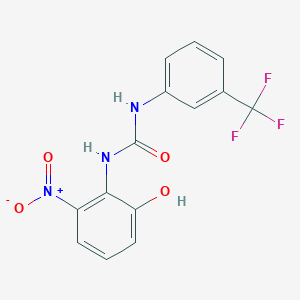
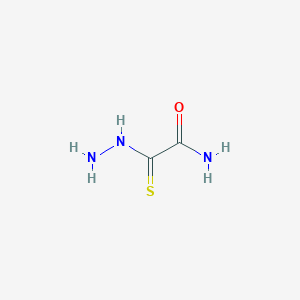
![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
